gamma-Hch 13C6

説明

Synthesis Analysis

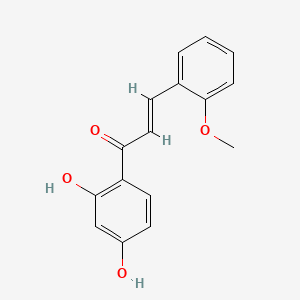

Gamma-Hch 13C6 can be synthesized by carbonating gamma-hexachlorocyclohexane in the presence of 13C-enriched CO2 gas. The resultant product is purified by column chromatography using silica gel as a stationary phase.Molecular Structure Analysis

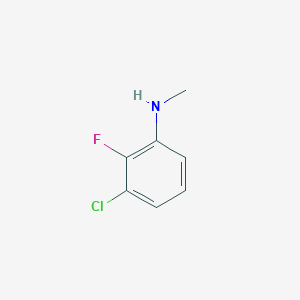

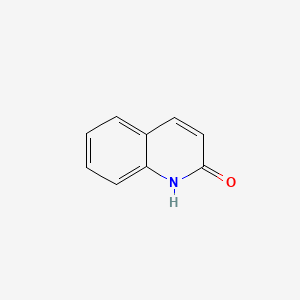

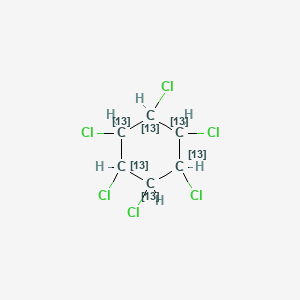

The molecular formula of this compound is C6H6Cl6. The substitution of carbon with 13C isotope provides an additional peak in NMR spectra, which makes it easier to detect this compound levels in environmental and biological samples.Chemical Reactions Analysis

The degradation mechanism of γ-HCH has two pathways . The process represented by linA to linC is part of the upper pathway, whereas the reaction encoded by linD to linJ is part of the lower pathway .Physical And Chemical Properties Analysis

This compound is a white to yellowish powder that is insoluble in water and soluble in nonpolar solvents like hexane, ethyl acetate, and chloroform. The melting point of this compound is around 110 °C, and the boiling point is approximately 283 °C.科学的研究の応用

Anaerobic Degradation for Soil and Water Remediation

Gamma-hexachlorocyclohexane (gamma-HCH or lindane) has been identified as a highly toxic and persistent organochloride compound, contributing to serious soil and water pollution. Research by Quintero et al. (2005, 2006) highlights the effective anaerobic degradation of gamma-HCH in both liquid and soil slurry systems, presenting a promising approach for the detoxification of polluted environments. This process results in the complete degradation of gamma-HCH, alongside other isomers, transforming them into less harmful substances such as pentachlorocyclohexane (PCCH), tetrachlorocyclohexene (TCCH), and various chlorobenzenes. The studies underscore the potential of using anaerobic sludge in slurry systems for environmental remediation of HCH-contaminated sites (Quintero et al., 2005); (Quintero et al., 2006).

Environmental Monitoring and Fate Analysis

The atmospheric distribution of gamma-HCH has been extensively studied to understand its transport mechanisms and environmental fate. Shen et al. (2004) conducted a study across North America to evaluate the atmospheric levels of gamma-HCH, linking elevated levels to agricultural uses such as seed treatment on canola. This research plays a crucial role in environmental monitoring, helping to trace the sources of gamma-HCH pollution and assess its impact on the environment (Shen et al., 2004).

Mechanisms of Dechlorination and Bioremediation

Recent advances in understanding the microbial degradation of gamma-HCH have shed light on the potential of bioremediation strategies. Studies have elucidated the mechanisms of dechlorination and the role of specific genes in the biodegradation process. For example, Lal et al. (2006) explored the diversity and function of lin genes in sphingomonads, bacteria capable of degrading HCH isomers. This knowledge is pivotal for developing effective bioremediation techniques for HCH-contaminated sites, offering a sustainable solution to mitigate environmental pollution (Lal et al., 2006).

Implications for Environmental Policy and Regulation

The research on gamma-HCH also has significant implications for environmental policy and regulation. Vijgen et al. (2019) discussed the historical context and current challenges of managing HCH waste, emphasizing the need for a global solution to address the legacy of lindane and HCH isomers. This work highlights the importance of international cooperation and effective regulatory frameworks to tackle the environmental and health risks associated with HCH pollutants (Vijgen et al., 2019).

作用機序

Target of Action

Gamma-Hch 13C6, also known as Lindane or gamma-hexachlorocyclohexane (γ-HCH), primarily targets the gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex . This receptor complex plays a crucial role in the central nervous system by mediating inhibitory neurotransmission .

Mode of Action

Lindane interacts with the GABA(1) receptor/chloride ionophore complex, leading to the blockage of the GABA-gated chloride channel . This blockage reduces neuronal inhibition, which results in the hyperexcitation of the central nervous system .

Biochemical Pathways

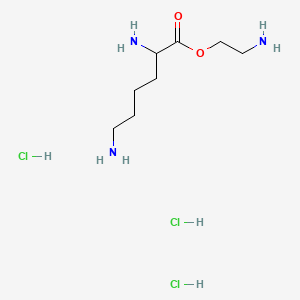

The aerobic degradation pathway of γ-HCH has been extensively studied in bacterial strain Sphingobium japonicum . γ-HCH is transformed to 2,5-dichlorohydroquinone through sequential reactions catalyzed by LinA, LinB, and LinC . Then, 2,5-dichlorohydroquinone is further metabolized by LinD, LinE, LinF, LinGH, and LinJ to succinyl-CoA and acetyl-CoA, which are metabolized in the citrate/tricarboxylic acid cycle .

Result of Action

The interaction of Lindane with the GABA(1) receptor leads to the hyperexcitation of the central nervous system . In humans, Lindane affects the nervous system, liver, and kidneys, and it may well be a carcinogen . It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies .

Action Environment

Lindane has been banned in many countries due to concerns about neurotoxicity and adverse effects on the environment . It is still allowed for pharmaceutical use as a second-line treatment for scabies and lice in some countries . Environmental factors, such as the presence of other chemicals and the physical conditions of the environment, can influence the action, efficacy, and stability of Lindane .

Safety and Hazards

特性

IUPAC Name |

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104215-85-2 | |

| Record name | 104215-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)